![molecular formula C21H23N3O3S3 B2533800 N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1103962-11-3](/img/structure/B2533800.png)
N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
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Overview
Description
The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzothiazole ring, the sulfanyl group, and the sulfonylamino group. Benzothiazoles are known to participate in a variety of chemical reactions .Scientific Research Applications
Structural Study: Single-crystal X-ray diffraction studies reveal that the compound crystallizes with two independent but similar amino tautomers. The crystal structure is influenced by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and face-to-face π···π interactions. These interactions play a crucial role in the crystal arrangement .
Supramolecular Arrangement: The most stable motif involves direct links between the molecules of the asymmetric unit. This motif is formed by N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face π···π interactions. Additionally, N–H (hydrazonyl)···O (sulfonate) bonds contribute to the overall stability of the solid state .
Heavy Oil Recovery
Polymer flooding is an effective method for enhancing heavy oil recovery. Research has shown that polymers, including those similar to “EN300-26611408,” can increase heavy oil recovery by more than 20% . However, maintaining polymer viscosity under reservoir conditions remains a challenge.
Antimicrobial Activity
While specific studies on “EN300-26611408” are limited, related benzothiazole derivatives have been investigated for their antimicrobial properties . Further research could explore its potential in this area.
Tuberculosis Treatment
Benzothiazole-based compounds have been studied for their anti-tubercular activity. Although not directly tested, “EN300-26611408” could be evaluated for its inhibitory effects against tuberculosis .
E/Z Configuration
The E/Z configuration of compounds is crucial for their biological activity. In the case of “EN300-26611408,” the arrangement of the benzothiazole and 4-methoxyphenyl rings relative to the double bond affects its properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S3/c1-28-13-11-18(24-30(26,27)14-12-16-7-3-2-4-8-16)21(25)22-15-20-23-17-9-5-6-10-19(17)29-20/h2-10,12,14,18,24H,11,13,15H2,1H3,(H,22,25)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXUYOBYMQMJJ-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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